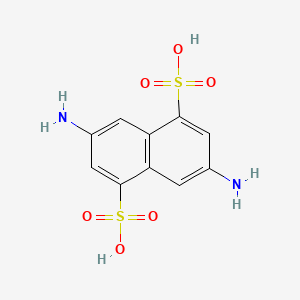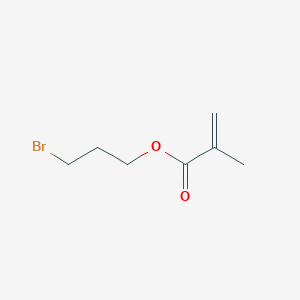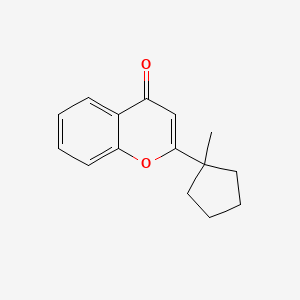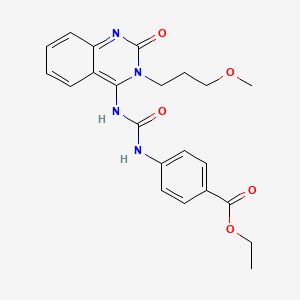![molecular formula C12H17NO2S B14127412 S-[(3,4-Dimethylphenyl)methyl]-L-cysteine CAS No. 41594-21-2](/img/structure/B14127412.png)
S-[(3,4-Dimethylphenyl)methyl]-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-[(3,4-Dimethylphenyl)methyl]-L-cysteine: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a cysteine moiety linked to a 3,4-dimethylphenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-[(3,4-Dimethylphenyl)methyl]-L-cysteine typically involves the reaction of L-cysteine with 3,4-dimethylbenzyl chloride under basic conditions. The reaction is carried out in an aqueous or organic solvent, such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: S-[(3,4-Dimethylphenyl)methyl]-L-cysteine can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Applications De Recherche Scientifique
Chemistry: S-[(3,4-Dimethylphenyl)methyl]-L-cysteine is used as a building block in organic synthesis. It can be incorporated into more complex molecules for the development of new materials or pharmaceuticals.
Biology: In biological research, this compound can be used to study the role of cysteine derivatives in cellular processes. It may also serve as a probe to investigate protein interactions and enzyme activities.
Medicine: The compound has potential applications in drug development, particularly in designing molecules that can modulate biological pathways involving cysteine residues. It may also be explored for its antioxidant properties.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of S-[(3,4-Dimethylphenyl)methyl]-L-cysteine involves its interaction with biological molecules through its cysteine moiety. The sulfur atom in cysteine can form disulfide bonds with other cysteine residues, affecting protein structure and function. Additionally, the aromatic ring may participate in hydrophobic interactions and π-π stacking with other aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
- S-[(2,4-Dimethylphenyl)methyl]-L-cysteine
- S-[(3,5-Dimethylphenyl)methyl]-L-cysteine
- S-[(3,4-Dimethoxyphenyl)methyl]-L-cysteine
Comparison: S-[(3,4-Dimethylphenyl)methyl]-L-cysteine is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its chemical reactivity and interaction with biological targets. Compared to its analogs with different substituents or substitution patterns, it may exhibit distinct physical properties, such as solubility and stability, as well as unique biological activities.
Propriétés
Numéro CAS |
41594-21-2 |
|---|---|
Formule moléculaire |
C12H17NO2S |
Poids moléculaire |
239.34 g/mol |
Nom IUPAC |
(2R)-2-amino-3-[(3,4-dimethylphenyl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C12H17NO2S/c1-8-3-4-10(5-9(8)2)6-16-7-11(13)12(14)15/h3-5,11H,6-7,13H2,1-2H3,(H,14,15)/t11-/m0/s1 |
Clé InChI |
DXEHXUVVPFCHGR-NSHDSACASA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)CSC[C@@H](C(=O)O)N)C |
SMILES canonique |
CC1=C(C=C(C=C1)CSCC(C(=O)O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14127338.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14127350.png)
![4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide](/img/structure/B14127354.png)


![1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]-](/img/structure/B14127378.png)

![3-(4-ethoxyphenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127391.png)
![2-[(2-Chloro-5-methyl-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide](/img/structure/B14127396.png)


![2,5,8,11,18,21,24,27,30,33,36-undecaoxatricyclo[35.4.0.012,17]hentetraconta-1(41),12,14,16,37,39-hexaene](/img/structure/B14127424.png)
![(Pentafluorophenyl)[4-(pyrazin-2-yl)piperazin-1-yl]methanone](/img/structure/B14127428.png)
![1-Chloro-4-[1-(4-chlorophenoxy)-2-(methanesulfonyl)ethyl]benzene](/img/structure/B14127431.png)
